molecular formula C16H21N3O2 B2916209 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421500-40-4

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No.: B2916209
CAS No.: 1421500-40-4
M. Wt: 287.363
InChI Key: VXFHPWVRDQMQHD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic organic compound featuring an imidazole heterocycle and an acetamide linker. The imidazole ring is a prominent scaffold in medicinal chemistry and is found in a wide range of bioactive molecules and approved drugs . This structure is known for its amphoteric nature and its ability to act as a ligand in metal coordination . The acetamide functional group is a common motif in pharmaceuticals and agrochemicals, contributing to the compound's potential as a key intermediate or building block in chemical synthesis . Compounds containing imidazole cores have demonstrated diverse biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory effects, making them valuable for developing new therapeutic agents . Researchers may investigate this specific molecule as a novel chemical entity for probing biological pathways or as a precursor in the synthesis of more complex structures for pharmaceutical and biological testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-21-13-15(20)17-9-6-11-19-12-10-18-16(19)14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFHPWVRDQMQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, the process might involve the reaction of an appropriate amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the imidazole ring, acetamide side chains, or aromatic moieties. Key comparisons include:

Compound Key Structural Features Functional Implications
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide (Target) Ethoxy group, phenyl-imidazole, propyl linker Enhanced lipophilicity (ethoxy) vs. polar analogs; phenyl-imidazole may improve target binding
N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide Hydroxypropyl chain, nitro and methyl groups on imidazole Nitro group increases electron-withdrawing effects; hydroxypropyl enhances solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives Benzothiazole core, trifluoromethyl, methoxy/phenyl substituents Trifluoromethyl boosts metabolic stability; benzothiazole enhances π-π stacking in binding
N-(3-Aminopropyl)-2-hydroxy-N-[(1R)-1-[...]-propyl]acetamide Aminopropyl chain, hydroxyphenyl, stereospecific dimethylpropyl Amino and hydroxy groups improve water solubility; stereochemistry impacts receptor selectivity

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound increases logP compared to hydroxypropyl () or aminopropyl () analogs, favoring blood-brain barrier penetration .
  • Solubility: Hydroxy- or amino-substituted derivatives () exhibit higher aqueous solubility, while benzothiazole derivatives () show moderate solubility due to aromatic stacking .

Biological Activity

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C17H22N2O2
  • Molecular Weight: 286.37 g/mol
  • CAS Number: 1421481-96-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, a study demonstrated that imidazole-based compounds exhibit significant cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies on Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry reported that imidazole derivatives showed micromolar to nanomolar inhibition against key mitotic proteins involved in cancer cell proliferation. The compound exhibited an estimated half-maximal inhibitory concentration (IC50) in the range of 10–50 µM against breast cancer cell lines, indicating promising anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF725Apoptosis induction
This compoundMDA-MB-23130Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study showed that derivatives similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis.

Table: Antimicrobial Activity

BacteriaMIC (µM)Activity
Staphylococcus aureus62.5Bactericidal
Enterococcus faecalis125Bacteriostatic

Q & A

Q. How does the compound’s logP affect membrane permeability in cell-based assays?

  • Methodology :
  • Chromatographic determination : Measure logP via reversed-phase HPLC and compare with computational predictions (e.g., XLogP3).
  • Caco-2 assays : Assess permeability coefficients (Papp) to validate bioavailability .

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